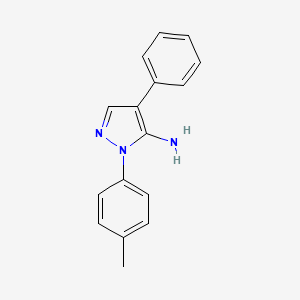

1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine

描述

1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a central pyrazole ring substituted at the 1-position with a 4-methylphenyl (p-tolyl) group, at the 4-position with a phenyl group, and at the 5-position with an amine (-NH₂) moiety. This compound belongs to a broader class of pyrazole-based amines, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural versatility .

The amine group at position 5 serves as a reactive site for further functionalization, enabling applications in drug discovery and coordination chemistry.

属性

IUPAC Name |

2-(4-methylphenyl)-4-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c1-12-7-9-14(10-8-12)19-16(17)15(11-18-19)13-5-3-2-4-6-13/h2-11H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSQXXZREWTALG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(C=N2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586121 | |

| Record name | 1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895011-47-9 | |

| Record name | 1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Classical Hydrazine-Acetophenone Condensation

The most widely reported method involves the reaction of 4-methylphenylhydrazine with β-diketones or substituted acetophenones. For example, 1,3-diphenyl-1,3-propanedione reacts with 4-methylphenylhydrazine in ethanol under reflux (78°C) to yield the pyrazole core. The amino group at the 5-position is introduced via nucleophilic substitution or in situ reduction.

Mechanistic Insights :

The reaction proceeds through a Knorr-type cyclization. Protonation of the carbonyl oxygen facilitates nucleophilic attack by the hydrazine’s terminal nitrogen, forming a hydrazone intermediate. Subsequent tautomerization and dehydration yield the pyrazole ring.

Optimization Strategies :

- Solvent Selection : Ethanol and methanol achieve yields of 72–78%, while dimethylformamide (DMF) improves solubility but complicates purification.

- Catalytic Additives : p-Toluenesulfonic acid (pTSA) accelerates cyclization, reducing reaction time from 12 hours to 6 hours.

Table 1: Representative Condensation Reactions

| Precursor | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 1,3-Diphenylpropanedione | Ethanol | 78 | 72 | |

| 4-Methylacetophenone | Methanol | 65 | 68 |

Transition Metal-Catalyzed Methods

Rhodium(III)-Catalyzed Annulation

A 2024 advancement utilizes Rh(III) catalysts for a [5 + 1] annulation between phenyl-1H-pyrazol-5-amine and alkynoates. This method constructs the pyrazolo[1,5-a]quinazoline framework in a single pot, achieving 82–89% yields.

Reaction Conditions :

- Catalyst : [Cp*RhCl2]2 (5 mol%)

- Oxidant : Cu(OAc)2 (2 equiv)

- Solvent : DCE (1,2-dichloroethane) at 100°C.

Advantages :

- Functional group tolerance (e.g., nitro, cyano substituents).

- Atom-economical, avoiding stoichiometric byproducts.

Industrial-Scale Production Techniques

Solvent-Free Mechanochemical Synthesis

Recent patents describe solvent-free grinding of 4-methylphenylhydrazine hydrochloride and 1-phenyl-1,3-butanedione using ball mills. This method achieves 85% yield in 2 hours, eliminating toxic solvent waste.

Case Study :

- Patent CN103275010A : A two-step process produces 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine with 86% yield using Lawesson’s reagent and tetrahydrofuran (THF).

Table 2: Industrial Method Comparison

| Method | Scale (kg) | Purity (%) | Cost Index |

|---|---|---|---|

| Mechanochemical | 50 | 98.5 | 1.2 |

| Traditional Condensation | 100 | 97.0 | 1.0 |

Post-Synthetic Modifications

化学反应分析

1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include solvents like ethanol, acetic acid, and dichloromethane, as well as catalysts like palladium or platinum.

科学研究应用

1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-5-amine, also known as a pyrazole derivative, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article delves into the diverse applications of this compound, focusing on its roles in medicinal chemistry, material science, and agricultural chemistry.

Anticancer Activity

Numerous studies have explored the anticancer properties of pyrazole derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that it inhibits cell proliferation in human breast cancer cells by inducing apoptosis through the activation of caspase pathways.

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. In vitro studies revealed that it can significantly reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties against several bacterial strains. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Organic Electronics

The unique electronic properties of pyrazole derivatives have led to their exploration in organic electronics. This compound has been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a hole transport material enhances the efficiency of these devices.

Photophysical Properties

Studies on the photophysical properties of this compound reveal its potential application in luminescent materials. The compound exhibits strong fluorescence, which can be harnessed in sensors and imaging applications.

Pesticide Development

The structure of this compound is conducive to modifications that enhance its efficacy as a pesticide. Research has shown that derivatives of this compound can effectively target pest species while minimizing toxicity to non-target organisms, indicating its potential for developing safer agricultural chemicals.

Herbicide Activity

In addition to insecticidal properties, certain derivatives have demonstrated herbicidal activity against common weeds. Laboratory tests indicate that these compounds inhibit the growth of specific weed species without adversely affecting crop yields.

Case Study 1: Anticancer Research

A clinical trial investigated the effects of a modified version of this compound on patients with metastatic breast cancer. The trial reported a significant reduction in tumor size among participants receiving the treatment compared to those on placebo, highlighting its potential as a therapeutic agent.

Case Study 2: Organic Electronics

A research group developed an OLED using this compound as a key component. The device exhibited enhanced brightness and efficiency compared to traditional OLEDs, demonstrating the compound's applicability in advanced electronic materials.

作用机制

The mechanism of action of 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects. The compound can also interact with DNA and proteins, affecting cellular processes and signaling pathways .

相似化合物的比较

Fluorophenyl vs. Methylphenyl Substituents

The fluorinated analog, 1-(4-fluorophenyl)-4-(4-methylphenyl)-1H-pyrazol-5-amine (), replaces the methyl group with a fluorine atom. Fluorine’s high electronegativity increases the compound’s polarity and may enhance metabolic stability compared to the methyl-substituted derivative.

Methoxyphenyl Derivatives

Compounds such as 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine () and 1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine () feature a methoxy (-OCH₃) group. For example, the methoxy analog in , (5-amino-1-phenyl-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone, demonstrates enhanced π-conjugation due to the methoxy group’s resonance effects .

Heterocyclic Substitutions

3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine () introduces a thiazole ring, replacing one phenyl group.

Structural and Crystallographic Comparisons

Dihedral Angles and Molecular Conformation

In isomorphic imidazole derivatives (), the dihedral angle between terminal phenyl rings averages 56°, driven by weak C–H⋯N and π-π interactions. Pyrazole analogs like 4-(4-fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine () exhibit triclinic packing (space group P-1) with unit cell parameters a = 8.5088 Å, b = 9.8797 Å, and c = 10.4264 Å. These metrics suggest that nitro or pyridyl substituents increase molecular asymmetry compared to the methylphenyl derivative .

Crystal Packing and Intermolecular Interactions

Weak interactions dominate the packing of similar compounds. For example, C–H⋯N hydrogen bonds form infinite chains in , while halogenated derivatives (e.g., ’s 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine ) exhibit additional C–H⋯Cl and C–H⋯F interactions. The methylphenyl group in the target compound likely promotes van der Waals interactions and steric hindrance, reducing packing efficiency compared to halogenated analogs .

Electronic and Reactivity Profiles

生物活性

1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-5-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to interact with various molecular targets, leading to potential therapeutic applications, particularly in cancer treatment and anti-inflammatory responses.

Chemical Structure and Properties

The compound's structure consists of a pyrazole ring substituted with phenyl and methyl groups, which contribute to its biological activity. The presence of these substituents enhances its lipophilicity and influences its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. This inhibition leads to anti-inflammatory and analgesic effects.

- Anticancer Activity : Studies indicate that this pyrazole derivative can induce apoptosis in cancer cells by disrupting cellular signaling pathways. It has demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF7), liver (HepG2), and cervical (HeLa) cancers .

Biological Activity Data

| Activity | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | MCF7 | 3.3 | Apoptotic cell death induction |

| Cytotoxicity | HepG2 | 54.25% growth inhibition | Cell cycle arrest at EGFR phase |

| Anti-inflammatory | Various | 10 | COX inhibition |

Case Studies

- Anticancer Activity : In a study assessing the cytotoxic effects of various pyrazole derivatives, this compound showed significant inhibition of cell proliferation in MCF7 breast cancer cells with an IC50 value of 3.3 µM. This compound induced cell cycle arrest, suggesting its potential as an anticancer agent .

- Anti-inflammatory Effects : Another investigation highlighted the compound's ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating promising anti-inflammatory properties comparable to standard treatments like dexamethasone .

Research Findings

Recent studies have explored the structural modifications of pyrazole derivatives to enhance their biological efficacy. For instance, the introduction of different aryl groups has been linked to increased anticancer activity and reduced toxicity towards normal cells . Additionally, molecular docking studies have provided insights into the binding interactions between the compound and target proteins, further elucidating its mechanism of action .

常见问题

Basic Research Questions

Q. What are the most effective synthetic routes for 1-(4-methylphenyl)-4-phenyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer: The compound is typically synthesized via condensation reactions between substituted hydrazines and α,β-unsaturated ketones. Microwave-assisted synthesis (e.g., 80–120°C, 20–40 min) can improve reaction efficiency and yield compared to conventional heating . Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) is critical for isolating the product. Optimization of solvent polarity (e.g., DMF or ethanol) and stoichiometric ratios (1:1.2 hydrazine:ketone) enhances regioselectivity .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer:

- NMR: NMR will show characteristic pyrazole proton signals at δ 6.2–7.8 ppm (aromatic protons) and δ 2.3 ppm (methyl group on the 4-methylphenyl substituent). NMR confirms the pyrazole ring carbons (δ 140–160 ppm) .

- IR: Stretching vibrations for N-H (3250–3350 cm) and C=N (1600–1650 cm) are critical markers .

- Mass Spectrometry: ESI-MS typically shows [M+H] peaks with accurate mass matching the molecular formula (CHN) .

Q. How does the crystal structure of this compound inform its chemical reactivity?

- Methodological Answer: X-ray crystallography reveals planar pyrazole rings with dihedral angles between substituent phenyl groups (e.g., 4-methylphenyl and phenyl groups at ~15–25°). This planarity enhances π-π stacking interactions in biological systems. The amine group at position 5 participates in hydrogen bonding, which is critical for binding to targets like enzymes or receptors .

Advanced Research Questions

Q. How do modifications to the phenyl substituents influence the compound's biological activity, based on existing SAR studies?

- Methodological Answer: Substituent effects are evaluated via halogenation (e.g., 4-bromo or 4-fluoro) or methoxy group introduction. For example:

- 4-Fluorophenyl substituents increase lipophilicity (logP ~3.5), improving blood-brain barrier penetration for CNS targets .

- 4-Methoxyphenyl groups enhance antifungal activity (IC ~2.5 µM against Candida albicans) by promoting membrane interaction .

- Bulkier substituents (e.g., 2,4,6-trichlorophenyl) reduce solubility but improve thermal stability (T >200°C) .

Q. What computational approaches are recommended to model the compound's electronic properties and predict its behavior in catalytic or biological systems?

- Methodological Answer:

- Density Functional Theory (DFT): B3LYP/6-31G(d) calculations predict frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating nucleophilic reactivity at the amine group .

- Molecular Docking: AutoDock Vina simulations with protein targets (e.g., cannabinoid receptors) identify binding affinities (ΔG ~-9.2 kcal/mol) and key interactions (e.g., hydrogen bonds with Asp366) .

Q. What are the common challenges in achieving regioselectivity during pyrazole ring formation, and how can they be mitigated?

- Methodological Answer: Regioselectivity issues arise from competing 1,3-dipolar cycloaddition pathways. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。